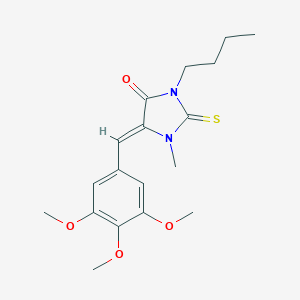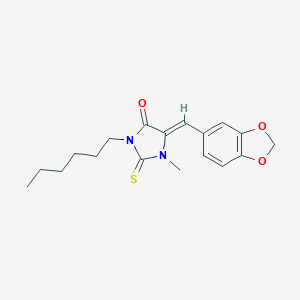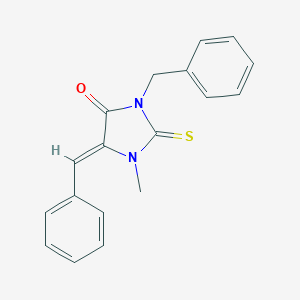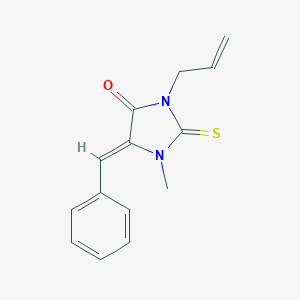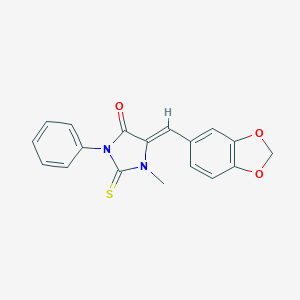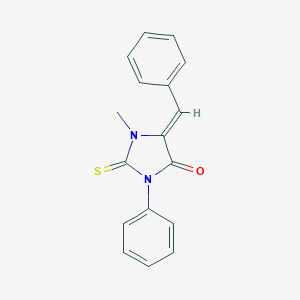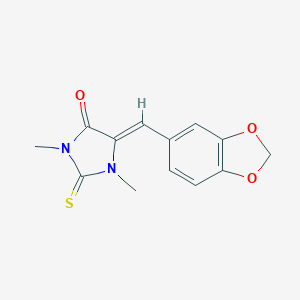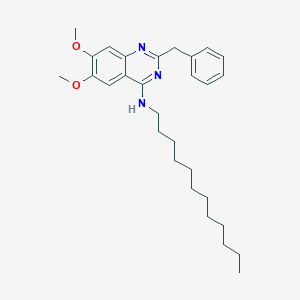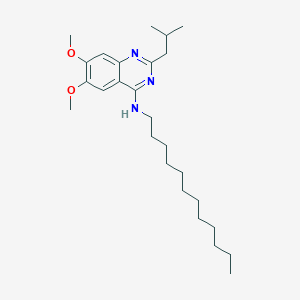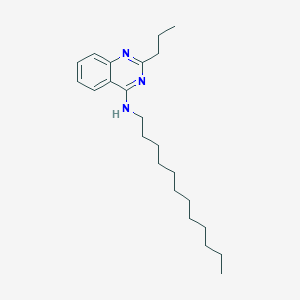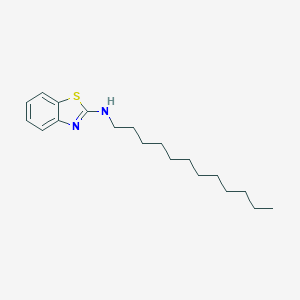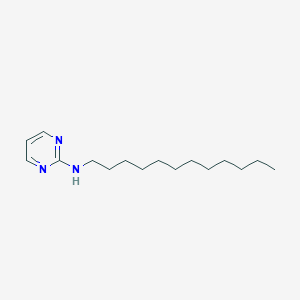![molecular formula C25H24N4O4S B303537 2-{[(4E)-4-[(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)BUTANAMIDE](/img/structure/B303537.png)
2-{[(4E)-4-[(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)BUTANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4E)-4-[(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an imidazole ring, a methoxybenzylidene group, and an isoxazole moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4E)-4-[(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with an appropriate amine under acidic conditions.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a Knoevenagel condensation reaction between the imidazole derivative and 2-methoxybenzaldehyde.
Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction involving a nitrile oxide and an alkyne.
Final Coupling Reaction: The final step involves coupling the imidazole derivative with the isoxazole moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the methoxybenzylidene group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-{[(4E)-4-[(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)BUTANAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The methoxybenzylidene group may play a role in binding to hydrophobic pockets, while the imidazole and isoxazole rings may interact with polar or charged residues.
相似化合物的比较
Similar Compounds
- **2-{[(4E)-4-[(2-METHOXYPHENYL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}-N-(5-METHYL-1,2-OXAZOL-3-YL)BUTANAMIDE
- 4-Methoxyphenethylamine
- Phenethylamine
- 3-Methoxyphenethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C25H24N4O4S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
2-[(4E)-4-[(2-methoxyphenyl)methylidene]-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
InChI |
InChI=1S/C25H24N4O4S/c1-4-21(23(30)27-22-14-16(2)33-28-22)34-25-26-19(15-17-10-8-9-13-20(17)32-3)24(31)29(25)18-11-6-5-7-12-18/h5-15,21H,4H2,1-3H3,(H,27,28,30)/b19-15+ |
InChI 键 |
YMHLSKOULWZOHL-XDJHFCHBSA-N |
SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 |
手性 SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=N/C(=C/C3=CC=CC=C3OC)/C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CCC(C(=O)NC1=NOC(=C1)C)SC2=NC(=CC3=CC=CC=C3OC)C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




